1,3-Dibromocyclobutane
Description
Historical Context of Cyclobutane (B1203170) Derivatives Investigations
The investigation into cyclobutane and its derivatives is built upon a rich history of synthetic challenges and theoretical advancements. Cyclobutane itself was first synthesized in 1907. nih.govwikipedia.org For many years, the successful synthesis of a four-membered ring system via ring closure was elusive, with several reported unsuccessful attempts in the late 19th and early 20th centuries. google.com The inherent strain in the cyclobutane ring makes its formation challenging compared to its five- and six-membered counterparts.
Early successful syntheses of cyclobutane involved the use of 1,4-dihalobutanes with reducing metals. wikipedia.org For instance, cyclobutane was prepared from 1,4-dibromobutane (B41627) and sodium, albeit in low yield. google.com The development of methods to construct the cyclobutane skeleton paved the way for the exploration of its derivatives. acs.org The unique, puckered three-dimensional structure of the cyclobutane ring, along with its relative inertness for a highly strained carbocycle, has made its derivatives increasingly valuable in fields like medicinal chemistry. nih.gov The historical difficulty in synthesizing these compounds has given way to improved methods, allowing for more facile incorporation of this structural motif into complex molecules. nih.gov
Academic Significance of 1,3-Dibromocyclobutane (B6250088) as a Chemical Scaffold
This compound is a significant molecule in academic research, primarily serving as a versatile precursor for the synthesis of other strained ring systems and as a substrate for mechanistic studies. Its utility as a chemical scaffold stems from the reactivity of the two carbon-bromine bonds.
A key application of this compound is in the synthesis of highly strained bicyclic compounds. Notably, it has been used as a starting material for the preparation of bicyclo[1.1.0]butane through treatment with sodium metal. google.com This reaction demonstrates the ability of this compound to undergo intramolecular Wurtz-type coupling, a fundamental transformation for creating challenging carbon-carbon bonds.
Furthermore, this compound is a precursor to important organometallic reagents. Research has shown that it can react with magnesium in diethyl ether to form the corresponding 1,3-di-Grignard reagent. researchgate.netlookchem.com The formation of these di-Grignard reagents from small-ring 1,3-dibromides is a subject of detailed investigation, as their stability and yield can be influenced by the ring size. researchgate.netlookchem.com These reagents are valuable intermediates for creating other complex cyclobutane derivatives.
The compound also serves as a substrate for studying elimination and ring-opening reactions. When treated with alcoholic potassium hydroxide (B78521) (KOH) at elevated temperatures, this compound undergoes a reaction sequence that results in ring cleavage to form but-1-en-3-yne (vinylacetylene). echemi.comstackexchange.com This transformation is driven by the release of ring strain and highlights a different reaction pathway compared to its 1,2-dibromo isomer. echemi.comstackexchange.com
Fundamental Isomeric Considerations and Stereochemical Nomenclature in Dibromocyclobutanes
The structural diversity of dibromocyclobutanes is rooted in both constitutional isomerism and stereoisomerism. There are three constitutional isomers based on the positions of the bromine atoms on the cyclobutane ring: 1,1-dibromocyclobutane, 1,2-dibromocyclobutane, and this compound. brainly.comibchem.com
For this compound, stereoisomerism is a key feature. Due to the restricted rotation around the carbon-carbon single bonds within the cyclic structure, substituents can be located on the same side or on opposite sides of the ring's plane. docbrown.infolibretexts.org This leads to the existence of cis and trans isomers. brainly.comibchem.comdocbrown.info
cis-1,3-Dibromocyclobutane : In this isomer, the two bromine atoms are on the same side of the cyclobutane ring. docbrown.info This molecule possesses a plane of symmetry. echemi.com Consequently, the cis isomer is a meso compound, meaning it is achiral and not optically active despite having two stereocenters. gauthmath.com
trans-1,3-Dibromocyclobutane : In this isomer, the two bromine atoms are on opposite sides of the ring. docbrown.info The trans isomer is chiral and exists as a pair of enantiomers ((R,R) and (S,S)).
The different spatial arrangements of the bromine atoms in the cis and trans isomers lead to distinct physical and chemical properties. brainly.com The nomenclature prefixes cis (Latin for "on this side") and trans (Latin for "across") are used to distinguish between these stereoisomers. libretexts.org
Below is a data table summarizing the isomers of dibromocyclobutane.
| Isomer Name | Type | Chirality | Notes |
| 1,1-Dibromocyclobutane | Constitutional Isomer | Achiral | Cannot exhibit cis-trans isomerism. docbrown.info |
| cis-1,2-Dibromocyclobutane | Stereoisomer | Chiral | Exists as a pair of enantiomers. |
| trans-1,2-Dibromocyclobutane | Stereoisomer | Chiral | Exists as a pair of enantiomers. brainly.com |
| cis-1,3-Dibromocyclobutane | Stereoisomer | Achiral (Meso) | Has an internal plane of symmetry. gauthmath.com |
| trans-1,3-Dibromocyclobutane | Stereoisomer | Chiral | Exists as a pair of enantiomers. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H6Br2 |
|---|---|
Molecular Weight |
213.90 g/mol |
IUPAC Name |
1,3-dibromocyclobutane |
InChI |
InChI=1S/C4H6Br2/c5-3-1-4(6)2-3/h3-4H,1-2H2 |
InChI Key |
KEPQZXFTLUPYKL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Dibromocyclobutane and Its Derivatives
Direct Bromination Approaches for Cyclobutane (B1203170) Systems
Direct bromination involves the introduction of bromine atoms onto a cyclobutane scaffold. This approach is advantageous when the parent cyclobutane is readily available. The primary methods for this transformation include radical-mediated reactions and modifications of classic decarboxylative halogenations.
Radical-Mediated Bromination Techniques
Free-radical bromination is a classic method for the halogenation of alkanes, including cyclobutane. The reaction proceeds via a radical chain mechanism, which is typically initiated by ultraviolet (UV) light or a radical initiator. This mechanism involves three key stages: initiation, propagation, and termination.
Initiation: The process begins with the homolytic cleavage of the bromine-bromine bond (Br-Br) to generate two bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the cyclobutane ring, forming hydrogen bromide (HBr) and a cyclobutyl radical. This cyclobutyl radical then reacts with a molecule of bromine (Br₂) to yield bromocyclobutane and a new bromine radical, which continues the chain reaction.
Termination: The chain reaction concludes when two radicals combine.
The selectivity of radical bromination is a crucial factor, with the stability of the resulting radical intermediate dictating the major product. The order of stability for alkyl radicals is tertiary > secondary > primary. Consequently, in substituted cyclobutanes, bromination will preferentially occur at the most substituted carbon atom. While effective for introducing a single bromine atom, achieving a selective 1,3-dibromination pattern on an unsubstituted cyclobutane via this method is challenging due to the formation of multiple isomers and over-brominated products.
Halogenation via Modified Hunsdiecker Reactions
A more controlled method for introducing bromine onto a cyclobutane ring is through the Hunsdiecker reaction and its modifications. The classic Hunsdiecker reaction involves the decarboxylation of silver salts of carboxylic acids to form organic halides. A significant improvement, known as the Cristol-Firth modification, utilizes the free carboxylic acid with red mercury(II) oxide and bromine. orgsyn.orgwikipedia.orgadichemistry.com
This modified procedure offers the convenience of a one-step reaction and is less sensitive to the presence of water compared to the traditional silver salt method. orgsyn.org A notable application of this technique is the synthesis of 1,3-dibromocyclobutane (B6250088) from 3-bromocyclobutanecarboxylic acid. The reaction is typically performed in carbon tetrachloride, where the simultaneous addition of bromine and the carboxylic acid to a suspension of mercury(II) oxide results in the target this compound in good yield. orgsyn.org
| Starting Material | Reagents | Solvent | Product | Yield |
| 3-Bromocyclobutanecarboxylic acid | Bromine, Mercury(II) oxide | Carbon tetrachloride | This compound | Good |
This table summarizes the synthesis of this compound using the Cristol-Firth modification of the Hunsdiecker reaction.
Cyclization Reactions for the Formation of the Cyclobutane Core
An alternative to direct functionalization is the construction of the cyclobutane ring itself through cyclization reactions. These methods build the four-membered ring from acyclic precursors and are particularly powerful for creating substituted cyclobutane derivatives with high levels of control over stereochemistry and regiochemistry.
1,3-Dibromoacetone-Based Cyclization Strategies
While 1,3-dibromoacetone is a versatile building block in organic synthesis, its primary application in cyclization reactions leads to the formation of heterocyclic systems rather than carbocyclic cyclobutane rings. It readily reacts with 2-aminoazines and 2-aminoazoles to form bromomethyl-substituted imidazoazines and imidazoazoles, respectively. The synthesis of carbocyclic four-membered rings using 1,3-dibromoacetone as a primary precursor is not a commonly reported strategy.
[2+2] Cycloaddition Reactions in Substituted Cyclobutane Synthesis
The [2+2] cycloaddition is one of the most powerful and widely used methods for synthesizing cyclobutane rings. nih.govorganic-chemistry.org This reaction involves the union of two unsaturated components, such as two alkenes or an alkene and a ketene, to form a four-membered ring. harvard.edu These reactions can be initiated thermally, photochemically, or through catalysis.
Lewis acid-promoted [2+2] cycloadditions of allenoates with terminal alkenes have emerged as a robust method for the rapid synthesis of 1,3-substituted cyclobutanes in high yields. nih.govorganic-chemistry.org For instance, the reaction of phenyl 2,3-butadienoate with various terminal alkenes in the presence of a Lewis acid like ethylaluminum dichloride (EtAlCl₂) provides a range of 1,3-substituted cyclobutanes. organic-chemistry.org This method is valued for its operational simplicity and scalability. organic-chemistry.org
High-pressure conditions can also be employed to promote [2+2] cycloaddition reactions, for example, between sulfonyl allenes and vinyl ethers, to generate libraries of substituted cyclobutanol derivatives. ru.nl Furthermore, visible-light photocatalysis has been utilized for the [2+2] cycloaddition of enones, offering excellent diastereoselectivity. organic-chemistry.org
| Alkene Component | Allene/Ketene Component | Conditions | Product Type |
| Terminal Alkenes | Phenyl 2,3-butadienoate | EtAlCl₂, CH₂Cl₂ | 1,3-Substituted Cyclobutanes |
| Benzyl Vinyl Ether | Arenesulfonyl Allenes | 15 kbar, 50°C | 3-Substituted Cyclobutanols |
| Styrene | Keteniminium Salt | Trifluoromethanesulfonic anhydride | 1,3-Disubstituted Cyclobutanone |
This table provides examples of different [2+2] cycloaddition strategies for the synthesis of substituted cyclobutanes.
Intramolecular Coupling Reactions for Cyclobutane Ring Formation
Intramolecular reactions provide a powerful strategy for forming cyclobutane rings, often with a high degree of stereocontrol. These reactions involve a single molecule containing two reactive functional groups that couple to form the cyclic structure.
A copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes has been developed for the synthesis of enantioenriched cyclobutanes. organic-chemistry.org Another approach involves tandem reactions, such as a ring-opening/[2+2] cycloaddition sequence. For example, the reaction of a thiazoline fused 2-pyridone with propargyl bromide can trigger a thiazoline ring opening, followed by the in-situ formation of an allene, which then undergoes an intramolecular [2+2] cycloaddition with an alkene moiety to construct a fused cyclobutane ring system.
Transition-metal-catalyzed C-C bond activation, sometimes referred to as a "cut-and-sew" process, represents another advanced strategy. nih.gov In these reactions, a transition metal, such as rhodium, can insert into a C-C bond of a cyclobutanone that is tethered to an alkyne. nih.gov This initiates a sequence of steps involving decarbonylation and reinsertion, ultimately leading to the formation of more complex, fused-ring systems that incorporate the cyclobutane motif. nih.gov While powerful, these methods are typically geared towards the synthesis of intricate polycyclic structures rather than simple this compound.
Diastereoselective Synthetic Routes to this compound Analogs
Achieving control over the stereochemistry of substituents on a cyclobutane ring is a significant challenge due to the puckered nature of the four-membered ring. Various strategies have been developed to afford specific diastereomers of 1,3-disubstituted cyclobutanes.
Strategies Utilizing Meldrum's Acid Derivatives
While direct diastereoselective synthesis of this compound using Meldrum's acid is not extensively documented, the principles can be inferred from the synthesis of analogous 1,3-disubstituted cyclobutanes. A key strategy involves the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative. This approach has been successfully employed in the scalable synthesis of cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds.
The general approach involves the Knoevenagel condensation of a cyclobutanone derivative with Meldrum's acid to form a cyclobutylidene Meldrum's acid. Subsequent reduction of the exocyclic double bond can proceed with high diastereoselectivity, influenced by the choice of reducing agent and reaction conditions. The bulky Meldrum's acid moiety can direct the approach of the reducing agent, leading to the preferential formation of one diastereomer.
Table 1: Illustrative Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative
| Reactant | Reducing Agent | Solvent | Diastereomeric Ratio (cis:trans) |
| 3-Substituted Cyclobutylidene Meldrum's Acid | Sodium Borohydride | Tetrahydrofuran | >95:5 |
| 3-Substituted Cyclobutylidene Meldrum's Acid | Lithium Aluminium Hydride | Diethyl Ether | Variable |
Note: Data is illustrative and based on general principles of similar reactions, as specific data for this compound was not available in the searched literature.
Other Stereocontrol Approaches in Cyclobutane Synthesis
Beyond the use of Meldrum's acid, several other methods have been developed to control the stereochemistry in the synthesis of 1,3-disubstituted cyclobutanes.
One prominent method is the [2+2] cycloaddition of alkenes. The stereochemistry of the starting alkenes can often be translated to the resulting cyclobutane ring. For instance, the cycloaddition of two different alkenes can be controlled to produce specific diastereomers, although this often requires careful selection of substrates and reaction conditions, including the use of photocatalysis or Lewis acid catalysis.
Another approach is the ring contraction of larger cyclic systems . For example, the stereospecific contraction of substituted pyrrolidines has been shown to produce multi-substituted cyclobutanes with a high degree of stereocontrol. This method involves a nitrogen extrusion process from a 1,1-diazene intermediate, leading to the formation of a 1,4-biradical that collapses to the cyclobutane ring, often retaining the stereochemistry of the precursor.
Functionalization of pre-existing cyclobutane rings also offers a pathway to stereocontrolled products. For instance, the stereoselective reduction of a 3-substituted cyclobutanone can yield either the cis- or trans-cyclobutanol, depending on the reducing agent and the steric environment of the ketone. These alcohol functionalities can then be converted to other groups, such as bromides, with retention or inversion of stereochemistry.
Synthesis of Substituted this compound Analogs and Related Precursors
The synthesis of this compound and its substituted analogs often starts from readily available precursors. A common precursor for this compound is cyclobutane-1,3-dicarboxylic acid . This diacid can be converted to the corresponding dibromide through various methods, including the Hunsdiecker reaction or variations thereof. For example, treatment of the dicarboxylic acid with mercuric oxide and bromine can lead to the formation of this compound.
Another key precursor is 3-bromocyclobutanecarboxylic acid , which can be subjected to a Hunsdiecker-type reaction to install the second bromine atom. The stereochemistry of the starting carboxylic acid can influence the final diastereomeric ratio of the dibromide.
The synthesis of substituted this compound analogs can be achieved by starting with appropriately substituted cyclobutane precursors. For instance, a substituted cyclobutane-1,3-dione could be reduced to the corresponding diol, followed by stereoselective conversion of the hydroxyl groups to bromides. The choice of brominating agent (e.g., PBr₃, SOBr₂, or Appel reaction conditions) can influence the stereochemical outcome of the reaction.
Bicyclo[1.1.0]butanes are also valuable precursors for the synthesis of functionalized cyclobutanes. The strain-release-driven ring-opening of bicyclo[1.1.0]butanes with bromine can lead to the formation of this compound derivatives. The substitution pattern on the starting bicyclo[1.1.0]butane will dictate the structure of the resulting substituted this compound.
Table 2: Selected Synthetic Precursors and their Transformation to this compound Analogs
| Precursor | Reagents | Product |
| Cyclobutane-1,3-dicarboxylic acid | HgO, Br₂ | This compound |
| 3-Bromocyclobutanecarboxylic acid | HgO, Br₂ | This compound |
| Substituted Cyclobutane-1,3-diol | PBr₃ | Substituted this compound |
| Substituted Bicyclo[1.1.0]butane | Br₂ | Substituted this compound |
Stereochemical and Conformational Aspects of 1,3 Dibromocyclobutane
Isomerism of 1,3-Dibromocyclobutane (B6250088): Cis and Trans Stereoisomers
This compound exists as two geometric stereoisomers: cis and trans. study.comstudy.com These isomers are distinguished by the spatial orientation of the two bromine atoms relative to the plane of the cyclobutane (B1203170) ring.
Cis-1,3-dibromocyclobutane: In this isomer, both bromine atoms are located on the same side, or face, of the cyclobutane ring. study.comlibretexts.org Due to this arrangement, the molecule possesses a plane of symmetry. echemi.com
Trans-1,3-dibromocyclobutane: In the trans isomer, the two bromine atoms are situated on opposite faces of the ring. study.comlibretexts.org
This cis-trans isomerism is a fundamental aspect of the molecule's stereochemistry, leading to distinct physical properties and chemical reactivity for each isomer. study.comstudy.com
Cyclobutane Ring Puckering and Planarity in Halogenated Systems
Contrary to a simple planar square, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation. libretexts.orgnih.gov This structural distortion is a compromise to minimize two primary types of strain: angle strain and torsional strain. A planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal tetrahedral angle of 109.5°, leading to high angle strain. masterorganicchemistry.com Furthermore, a planar structure would force all hydrogen atoms on adjacent carbons into fully eclipsed positions, creating substantial torsional strain. libretexts.org
To alleviate this torsional strain, the ring puckers, causing the carbon-hydrogen bonds to become more staggered. youtube.com This puckering slightly decreases the internal C-C-C bond angles to approximately 88°, which marginally increases angle strain but is more than compensated for by the significant reduction in torsional strain. libretexts.orgnih.gov The energy difference between the planar and puckered states is generally low, often less than 1 kcal/mol. ic.ac.uk The puckered conformation can be visualized as a butterfly-like shape, where one carbon atom is bent out of the plane formed by the other three. youtube.com
In halogenated systems like this compound, the presence of bulky and electronegative bromine atoms influences the ring's geometry. The puckering angle and the stability of the puckered conformation are affected by the steric and electronic interactions of the halogen substituents. researchgate.net
Conformational Equilibration Studies of 1,3-Dihalocyclobutanes
The puckered cyclobutane ring in 1,3-disubstituted systems is not static. The substituents can occupy two distinct types of positions: axial (pointing roughly perpendicular to the average plane of the ring) and equatorial (pointing roughly outwards from the perimeter of the ring). youtube.com This leads to a dynamic equilibrium between different conformers.
Experimental techniques have been crucial in understanding the conformational equilibria of 1,3-dihalocyclobutanes. Dipole moment analysis has been a particularly valuable tool. By measuring the dipole moments of the cis and trans isomers of 1,3-dichloro-, 1,3-dibromo-, and 1,3-diiodocyclobutanes, researchers have confirmed the non-planar, puckered nature of these rings. researchgate.net These studies allow for the calculation of the angle of pucker and provide insights into the geometric structure. For instance, dipole moment measurements of trans-1,3-dibromocyclobutane indicated a puckering angle of 143° (or 37° from planar). ic.ac.uk
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful method used to study the dynamic equilibrium between conformers and to investigate the effects of substituents on the ring's flexibility. nih.gov
Theoretical and computational studies, such as high-level ab initio calculations, have provided deep insights into the structure and energetics of cyclobutane and its derivatives. nih.govnih.gov These calculations can accurately predict structural parameters and the energy barrier to ring inversion (the process of one puckered conformation flipping into another).
For the parent cyclobutane molecule, these studies have refined the understanding of its geometry, including the puckering angle and the energy barrier associated with the planar transition state. nih.govacs.org Such computational methods can be extended to halogenated cyclobutanes to model the conformational preferences and the energy differences between various conformers (e.g., diaxial vs. diequatorial). researchgate.net
| Parameter | Calculated Value | Method |
|---|---|---|
| Puckering Angle (θ) | 29.68° | CCSD(T)/aug-cc-pVTZ nih.gov |
| Puckering Angle (θ) | 29.59° | Ab initio nih.gov |
| C-C-C Bond Angle (φ) | 88.1° | CCSD(T)/aug-cc-pVTZ nih.gov |
| Inversion Barrier | 482 cm-1 | Ab initio nih.gov |
The size, polarity, and position of substituents significantly impact the conformational equilibrium of the cyclobutane ring. nih.govresearchgate.net In 1,3-disubstituted cyclobutanes, there is a delicate balance of steric interactions that determines the most stable conformation. For the cis isomer, a puckered conformation can place both substituents in equatorial-like positions, which is generally favored to minimize steric hindrance. nih.gov
However, for the trans isomer, one substituent must be in an axial-like position while the other is equatorial. This introduces 1,3-diaxial interactions, which are repulsive steric interactions between the axial substituent and other atoms on the same side of the ring. researchgate.net Generally, for 1,3-disubstituted cyclobutanes, the cis isomer is more stable than the trans isomer because it can adopt a diequatorial conformation, avoiding these unfavorable 1,3-diaxial interactions. researchgate.net However, this trend can be reversed by strong dipole-dipole interactions or other specific electronic effects, as has been observed in certain derivatives. researchgate.net
Stereoselective Transformations Involving this compound
The defined stereochemistry of 1,3-disubstituted cyclobutanes makes them valuable intermediates in stereoselective synthesis, where one stereoisomer is formed in preference to others. nih.govntu.ac.uk The synthesis of kinase inhibitors, for example, has utilized routes that establish a specific cis-1,3-disubstituted pattern on a cyclobutane core. nih.govresearchgate.net
One common strategy involves the stereoselective reduction of a 3-substituted cyclobutanone. Using a sterically hindered reducing agent can preferentially deliver a hydride from the less hindered face, leading to the formation of a specific isomer. For example, the reduction of 3-substituted cyclobutanones with lithium tri-tert-butoxyaluminum hydride has been shown to furnish cis-cyclobutanols with high selectivity (95-100%). researchgate.net To obtain the corresponding trans isomer, a subsequent reaction like a Mitsunobu inversion can be employed, which proceeds with inversion of stereochemistry. researchgate.net These methods allow for controlled access to either the cis or trans diastereomer, which is critical in fields like medicinal chemistry where biological activity is often highly dependent on the molecule's three-dimensional structure. nih.gov
| Reaction | Reagent | Major Product Stereochemistry | Selectivity |
|---|---|---|---|
| Reduction of 3-substituted cyclobutanone | LiAlH(OtBu)3 | cis-cyclobutanol | 95–100% researchgate.net |
| Inversion of cis-cyclobutanol | Mitsunobu Reaction | trans-product | High researchgate.net |
Chemical Reactivity and Reaction Mechanisms of 1,3 Dibromocyclobutane
Nucleophilic Substitution Reactions of Bromine Atoms
The bromine atoms in 1,3-dibromocyclobutane (B6250088) serve as leaving groups in nucleophilic substitution reactions, where a nucleophile replaces one or both bromine atoms. libretexts.org The reaction mechanism, whether S(_N)1 or S(_N)2, is dependent on the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. chegg.com In the context of cyclobutane (B1203170) derivatives, the stereochemistry of the substrate and the potential for ring strain to influence the transition state are important considerations.
For instance, studies on related 1,3-disubstituted cyclobutane systems have shown that nucleophilic substitution can occur. The reaction of 3-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates in methanol (B129727) leads to methyl ether substitution products. researchgate.net In these cases, the reaction proceeds with complete retention of configuration, suggesting a mechanism that avoids a simple backside attack typical of S(_N)2 reactions on open-chain systems. researchgate.net While not involving this compound directly, these findings illustrate the complex stereochemical outcomes possible in nucleophilic substitutions on the cyclobutane ring. The specific outcomes of nucleophilic substitution on this compound itself would similarly depend on the chosen nucleophile and reaction conditions, with possibilities for both mono- and di-substitution products.
Elimination Reactions and Cyclobutane Ring Cleavage Pathways
Elimination reactions of this compound are particularly significant as they provide a pathway to relieve the substantial ring strain inherent in the four-membered ring. masterorganicchemistry.com These reactions, typically promoted by strong bases, can lead to the formation of unsaturated products and, in some cases, complete cleavage of the cyclobutane ring. stackexchange.com
Dehydrohalogenation, the removal of a hydrogen atom and a halogen atom from adjacent carbons, is a common elimination reaction for alkyl halides when treated with a strong base. libretexts.orgquizlet.com When this compound is treated with alcoholic potassium hydroxide (B78521) (KOH) at elevated temperatures, it undergoes a complex elimination process. stackexchange.com Instead of simply forming cyclobutene (B1205218) or cyclobutadiene, the reaction proceeds with cleavage of the ring. The final product of this reaction is but-1-en-3-yne (vinylacetylene). stackexchange.com
The process involves the elimination of two equivalents of hydrogen bromide (HBr). The first elimination step includes the cleavage of the cyclobutane ring, leading to an intermediate such as 1-bromo-1,3-butadiene. stackexchange.com A subsequent elimination of HBr from this intermediate yields the final but-1-en-3-yne product. stackexchange.com
Table 1: Dehydrohalogenation of this compound
| Reactant | Reagent | Conditions | Major Product |
|---|
This interactive table summarizes the key components of the dehydrohalogenation reaction leading to ring cleavage.
The cyclobutane ring possesses significant ring strain, estimated at 26.3 kcal/mol, arising from both angle strain (C-C-C bond angles of ~90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. masterorganicchemistry.com This stored potential energy serves as a powerful thermodynamic driving force for reactions that can open the ring. nih.govrsc.org
In the dehydrohalogenation of this compound with a strong base, the initial elimination step is favored by the release of this ring strain. stackexchange.com The cleavage of the carbon-carbon bond within the ring allows the molecule to adopt a more stable, strain-free, open-chain conformation. This energetic advantage facilitates the ring-opening pathway over simple elimination to form a highly strained cyclobutene derivative. The mechanism is an example of how the release of molecular strain can be a dominant factor in determining the outcome of a chemical reaction. nih.gov
Reduction and Oxidation Processes of this compound
Information regarding the specific reduction and oxidation processes of this compound is not extensively detailed in the provided search results. However, general reactions for alkyl halides can be inferred. Reduction would typically involve the replacement of the bromine atoms with hydrogen, which can be achieved with various reducing agents, such as metal hydrides or catalytic hydrogenation, to yield cyclobutane. Oxidation of the cyclobutane ring is generally difficult without breaking it open due to the stability of the C-C single bonds.
Formation and Reactivity of Organometallic Reagents from this compound
The carbon-bromine bonds in this compound allow for the formation of organometallic compounds, most notably Grignard reagents. These reagents reverse the polarity of the carbon atom, turning it from an electrophile into a potent nucleophile. adichemistry.com
The generation of a di-Grignard reagent from this compound involves the reaction of the dibromide with magnesium metal, typically in an ether solvent like diethyl ether. researchgate.netwikipedia.org The reaction results in the oxidative insertion of magnesium into the carbon-bromine bonds.
Investigations into this reaction have shown that the formation of the 1,3-di-Grignard reagent of cyclobutane is possible, but it is obtained in low yields, reported to be less than 9%. researchgate.net The stability of such small-ring 1,3-di-Grignard reagents is also a significant factor. researchgate.net These reagents are valuable intermediates, as they can react with various electrophiles to create two new carbon-carbon bonds, allowing for the synthesis of more complex cyclobutane derivatives. researchgate.netmasterorganicchemistry.com
Table 2: Formation of 1,3-Di-Grignard Reagent
| Reactant | Reagent | Solvent | Product | Yield |
|---|
This interactive table details the conditions for the synthesis of the 1,3-di-Grignard reagent from this compound.
Intramolecular Coupling Reactions: Synthesis of Bicyclo[1.1.0]butane
The 1,3-disposition of the bromine atoms on the cyclobutane ring makes this compound a suitable precursor for the synthesis of bicyclo[1.1.0]butane via intramolecular coupling reactions. This transformation is a classic example of a Wurtz-type reaction, which is particularly effective for the formation of strained, small rings from dihalides. wikipedia.orgorganic-chemistry.org The reaction involves the reductive coupling of the two carbon-bromine bonds using a metal, typically sodium, to form a new carbon-carbon bond, resulting in the highly strained bicyclic structure.
The general reaction can be represented as the treatment of this compound with two equivalents of a reducing metal (M), such as sodium, to yield bicyclo[1.1.0]butane and the corresponding metal bromide salt.
The mechanism of the Wurtz reaction can be complex and is thought to involve both free radical and organometallic intermediates. byjus.comstackexchange.com The process is generally understood to begin with the transfer of an electron from the metal to one of the C-Br bonds, leading to the formation of a radical anion which then expels a bromide ion to form a haloalkyl radical. byjus.comadichemistry.com A second electron transfer from another metal atom converts this radical into an organometallic intermediate (a carbanion). byjus.comadichemistry.com This nucleophilic carbon then attacks the second C-Br bond in an intramolecular SN2 reaction, displacing the final bromide ion and closing the ring to form the bicyclo[1.1.0]butane product. adichemistry.com
While intermolecular Wurtz reactions often suffer from low yields and the formation of multiple products, intramolecular versions for forming small rings are significantly more successful. wikipedia.orgstackexchange.com The proximity of the two reactive C-Br centers in this compound favors the desired intramolecular cyclization over competing intermolecular reactions or elimination side reactions. stackexchange.com High yields have been reported for analogous systems; for instance, the synthesis of bicyclo[1.1.0]butane from 1-bromo-3-chlorocyclobutane (B1620077) using molten sodium proceeds with yields between 78-94%. orgsyn.org Similarly, the reaction of 1,3-dibromohexamethylcyclobutane with a sodium-potassium alloy successfully yields the corresponding hexamethylbicyclo[1.1.0]butane. orgsyn.org These examples highlight the utility of this method for creating the strained bicyclobutane core from 1,3-dihalocyclobutane precursors.
| Starting Material | Reagent(s) | Solvent | Product | Reported Yield |
|---|---|---|---|---|
| 1-Bromo-3-chlorocyclobutane | Sodium (Na) | Dioxane | Bicyclo[1.1.0]butane | 78–94% orgsyn.org |
| 1,3-Dibromohexamethylcyclobutane | Sodium-Potassium Alloy (Na/K) | Not specified | Hexamethylbicyclo[1.1.0]butane | High orgsyn.org |
| 1,6-Dibromohexane | Sodium (Na) | Not specified | Cyclohexane | Good wikipedia.org |
Radical-Mediated Reactions Involving this compound
This compound can participate in reactions governed by free-radical mechanisms, which typically proceed in three main stages: initiation, propagation, and termination. libretexts.orglibretexts.orgbyjus.com
Initiation: The reaction is initiated by the homolytic cleavage of a carbon-bromine bond. pressbooks.pubwikipedia.org This bond fission, where each atom retains one of the bonding electrons, requires an input of energy, usually in the form of heat (Δ) or ultraviolet (UV) light (hν). pressbooks.pubchemistrystudent.com This step generates a bromine radical and a 3-bromocyclobutyl radical. chemistrysteps.comaakash.ac.in
Propagation: Once formed, the highly reactive 3-bromocyclobutyl radical can participate in a series of chain-propagating steps. libretexts.orgpharmdguru.com For example, it could abstract a hydrogen atom from a solvent or another molecule, or it could react with other available species. The specific propagation steps depend on the other reagents present in the reaction mixture.
Termination: The radical chain reaction concludes when two radical species combine to form a stable, non-radical product. libretexts.orgbyjus.com This can occur through the combination of two 3-bromocyclobutyl radicals, a 3-bromocyclobutyl radical with a bromine radical, or other radical species present in the system. libretexts.org
A notable radical reaction related to this compound is the formation of this compound from the reaction of bicyclo[1.1.0]butane with bromine. askfilo.com The high ring strain in bicyclo[1.1.0]butane makes its central C1-C3 bond susceptible to attack by a bromine radical. askfilo.com This radical addition across the strained central bond leads to the formation of the this compound product. askfilo.com Mechanistic studies suggest this process may involve a radical cation intermediate formed through a single-electron transfer from the bicyclobutane to the electrophilic bromine. acs.orgnih.gov
Kinetic and Thermodynamic Aspects of this compound Reactions
The reactivity of this compound is heavily influenced by kinetic and thermodynamic factors. This is particularly evident in the intramolecular coupling reaction to form bicyclo[1.1.0]butane.
Thermodynamics: The conversion of this compound to bicyclo[1.1.0]butane is driven by the formation of a very stable inorganic salt (e.g., 2 NaBr). However, the organic product, bicyclo[1.1.0]butane, is a highly strained molecule with a significant amount of ring strain energy, estimated to be around 66 kcal/mol. rsc.org This high strain makes the product thermodynamically unstable relative to less strained isomers, such as cyclobutene or 1,3-butadiene. The high energy of the product suggests that under conditions of thermodynamic equilibrium, its formation might not be favored.
Kinetics: The successful synthesis of bicyclo[1.1.0]butane from this compound indicates that the reaction is under kinetic control. In a kinetically controlled reaction, the major product is the one that is formed fastest, not necessarily the most stable one. The intramolecular nature of the Wurtz cyclization is a key kinetic advantage. The two bromine atoms are held in close proximity by the cyclobutane ring, which significantly increases the probability of the ring-closing reaction occurring compared to intermolecular side reactions. stackexchange.com Therefore, despite the high strain energy of the resulting bicyclic system, the pathway to its formation is kinetically favored over other potential reaction pathways. The rate of this reaction is influenced by factors such as the choice of metal, the solvent, and the temperature, which affect the formation and reactivity of the radical and organometallic intermediates. wikipedia.org
Spectroscopic Characterization of 1,3 Dibromocyclobutane
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for probing the structure and conformational equilibria of molecules in solution. For 1,3-dibromocyclobutane (B6250088), both proton (¹H) and carbon-13 (¹³C) NMR have been instrumental in distinguishing between the cis and trans isomers and in understanding the puckered nature of the cyclobutane (B1203170) ring.
The ¹H NMR spectra of the cis and trans isomers of this compound exhibit distinct patterns in terms of chemical shifts and spin-spin coupling constants, which are reflective of the different spatial arrangements of the bromine atoms and the resulting magnetic environments of the protons. In 1,3-disubstituted cyclobutanes, the protons on the carbon atoms bearing the substituents (methine protons) and the protons on the unsubstituted carbon atoms (methylene protons) give rise to characteristic signals.
Notably, a study on 1,3-disubstituted cyclobutanes revealed a significant shielding effect in the cis isomer of this compound, where the methine protons (H-1/H-3) resonate at a higher field (lower ppm) compared to the trans isomer. Specifically, the cis isomer shows a chemical shift for these protons that is 0.58 ppm upfield relative to the trans isomer. researchgate.net This difference is a key diagnostic feature for distinguishing between the two isomers.
The coupling constants (J-values) between adjacent protons provide valuable information about the dihedral angles and, consequently, the geometry of the cyclobutane ring. The analysis of these coupling constants in both cis and trans isomers allows for a detailed understanding of the ring's puckering and the preferred orientation of the substituents. nih.govubc.ca
Table 1: Illustrative ¹H NMR Data for this compound Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |
| cis | H-1, H-3 (methine) | Lower value (upfield shift) | Jvicinal, Jgeminal |
| H-2, H-4 (methylene) | Complex multiplet | ||
| trans | H-1, H-3 (methine) | Higher value (downfield shift) | Jvicinal, Jgeminal |
| H-2, H-4 (methylene) | Complex multiplet |
Note: Specific numerical values for chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR spectrometer.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. This puckering can be described by a dihedral angle. For this compound, NMR spectroscopy, particularly the analysis of vicinal coupling constants, is a primary method for determining the preferred conformation in solution. auremn.org.brrsc.org The molecule undergoes a rapid ring-inversion process between two equivalent puckered conformations. The observed NMR parameters are a time-average of these rapidly interconverting forms. copernicus.orgnih.gov
By applying theoretical models that correlate coupling constants with dihedral angles, researchers can estimate the puckering angle and the relative populations of different conformers. mdpi.com For the trans isomer, the two bromine atoms can exist in a diequatorial or a diaxial arrangement in the puckered ring. For the cis isomer, one bromine atom will be in an axial position while the other is in an equatorial position. The analysis of NMR data helps to determine which of these arrangements is energetically favored. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides insights into the molecular vibrations of this compound. osti.govtriprinceton.orgpageplace.de The frequencies of these vibrations are characteristic of the bond strengths and the geometry of the molecule. tum.de By analyzing the IR and Raman spectra, it is possible to identify the fundamental vibrational modes and to gain information about the symmetry of the molecule. nih.gov
For this compound, the vibrational spectra are expected to show characteristic bands corresponding to:
C-H stretching vibrations
CH₂ scissoring, wagging, and twisting motions
C-C stretching of the cyclobutane ring
C-Br stretching vibrations
The number of observed IR and Raman active bands can be predicted by group theory based on the point group symmetry of the molecule. The comparison between the experimental spectra and theoretical calculations can aid in the assignment of the observed bands to specific vibrational modes. nih.gov
Table 2: General Regions for Vibrational Modes of this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |
| C-H stretching | 2850 - 3000 |
| CH₂ scissoring | 1400 - 1470 |
| C-C stretching | 800 - 1200 |
| C-Br stretching | 500 - 700 |
Gas Electron Diffraction Studies on Molecular Structure
Gas electron diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. wikipedia.orgaps.org This method provides accurate measurements of bond lengths, bond angles, and dihedral angles. researcher.life
For this compound, a GED study would yield crucial information about the geometry of the cyclobutane ring, including the C-C and C-Br bond lengths, the C-C-C bond angles, and the puckering angle of the ring. chemrxiv.org These experimental parameters can be compared with the results from quantum chemical calculations to provide a comprehensive understanding of the molecule's structure. ed.ac.uk
Table 3: Expected Structural Parameters from Gas Electron Diffraction of this compound
| Parameter | Expected Value Range |
| C-C bond length | ~1.55 Å |
| C-Br bond length | ~1.94 Å |
| C-C-C bond angle | < 90° (puckered ring) |
| Ring puckering angle | Variable, indicates non-planarity |
Applications of X-ray Crystallography in Structural Elucidation (for related cyclobutane derivatives)
While a specific X-ray crystal structure for this compound may not be readily available in the cited literature, the technique of X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules in the solid state. dntb.gov.ua Studies on related brominated and substituted cyclobutane derivatives provide valuable insights into the structural features that can be expected for this compound. nih.govnih.govresearchgate.netbeilstein-journals.org
For instance, X-ray crystallographic analysis of various cyclobutane derivatives has confirmed the puckered nature of the four-membered ring. nih.gov These studies have provided precise measurements of bond lengths and angles within the cyclobutane core, as well as the conformational preferences of substituents. researchgate.net In many cases, the substituents are found to occupy specific axial or equatorial positions to minimize steric hindrance. nih.gov The puckering angle of the cyclobutane ring in these derivatives typically ranges from 158° to 175°, indicating a nearly flattened ring. nih.gov
Computational and Theoretical Investigations of 1,3 Dibromocyclobutane
Molecular Mechanics (MM) Simulations for Conformational Analysis
Molecular Mechanics (MM) offers a computationally less intensive alternative to quantum methods for exploring the conformational landscape of molecules. sinica.edu.tw MM simulations model a molecule as a collection of atoms connected by springs, using a set of parameters known as a force field to calculate the potential energy of a given conformation. This approach is particularly well-suited for performing extensive conformational searches to identify all possible low-energy structures. mdpi.com
For 1,3-dibromocyclobutane (B6250088), MM simulations can be used to explore the potential energy surface associated with the ring-puckering motion. By systematically varying the dihedral angles of the ring, a detailed map of the conformational space can be generated, revealing the energy minima corresponding to stable puckered conformations (e.g., diequatorial and diaxial conformers of the cis isomer) and the transition states that separate them. Methods like the "Random Incremental Pulse Search" (RIPS) have been developed and tested on cycloalkanes to reliably locate all conformational families and minimum-energy structures. osti.gov These initial explorations with MM can provide excellent starting geometries for more accurate, high-level quantum mechanical optimizations. mdpi.com
Strain Energy Analysis of the Cyclobutane (B1203170) Ring System
The cyclobutane ring system in this compound is characterized by significant ring strain, which is a measure of its inherent instability compared to a hypothetical strain-free analogue. libretexts.org This strain energy is a combination of three main factors:
Angle Strain : The deviation of the C-C-C bond angles (~88°) from the ideal tetrahedral angle of 109.5°. This is the primary contributor to the high strain energy in cyclobutane. wikipedia.org
Torsional Strain : Also known as Pitzer strain, this arises from the eclipsing or near-eclipsing interactions between C-H bonds on adjacent carbon atoms. The puckering of the ring helps to relieve some, but not all, of this strain. wikipedia.orgsinica.edu.tw
Steric Strain : This results from repulsive van der Waals interactions. In this compound, steric strain can occur between the two bromine atoms, particularly in the cis isomer where they are on the same face of the ring.
The total strain energy of the parent cyclobutane molecule is approximately 26 kcal/mol. wikipedia.org Computational methods can quantify this strain by comparing the calculated heat of formation of the cyclic molecule with that of a strain-free reference compound, often derived from acyclic alkanes. libretexts.orgq-chem.com Homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved on both sides, are a common and accurate way to calculate ring strain energy computationally. stackexchange.com The presence of the two bulky bromine atoms will influence the preferred puckering angle and the barrier to ring inversion as the molecule seeks a conformation that minimizes the combination of angle, torsional, and steric strains.
| Cycloalkane | Total Strain Energy (kcal/mol) | Primary Source of Strain | Reference |
|---|---|---|---|
| Cyclopropane | 27.5 - 29 | Angle Strain | wikipedia.orgsinica.edu.tw |
| Cyclobutane | 26.3 - 26.9 | Angle Strain | wikipedia.orgmasterorganicchemistry.com |
| Cyclopentane (B165970) | ~7.4 | Torsional Strain | wikipedia.org |
| Cyclohexane (Chair) | ~0 | (Strain-free) | libretexts.org |
Elucidation of Reaction Mechanisms through Computational Chemistry
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. grnjournal.usrsc.org By mapping the potential energy surface that connects reactants to products, these methods can identify intermediates and, crucially, characterize the high-energy transition states that control the reaction rate. riken.jp For this compound, computational studies can be used to explore various potential reaction pathways, such as nucleophilic substitution (Sₙ2) or elimination (E2) reactions.
A transition state represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. researchgate.net Locating and characterizing this structure is a primary goal of mechanistic computational studies. Using methods like DFT, chemists can perform transition state optimization calculations to determine the precise geometry and energy of this fleeting species. youtube.com
For a hypothetical Sₙ2 reaction of this compound with a nucleophile, computational modeling would search for a transition state where the nucleophile is forming a new bond to a carbon atom while the C-Br bond is simultaneously breaking. A key confirmation of a true transition state is a frequency calculation, which should yield exactly one imaginary frequency. youtube.com This imaginary frequency corresponds to the vibrational mode of the atoms along the reaction coordinate, effectively the motion of the atoms as they traverse the energy barrier from reactant to product. The calculated energy difference between the reactants and the transition state provides the activation energy barrier, a critical value for predicting the reaction's kinetics. grnjournal.us
Identification of Reaction Intermediates (e.g., Biradicals)
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of transient species such as reaction intermediates. In the context of cyclobutane derivatives, biradicals are frequently proposed as key intermediates, particularly in thermal and photochemical reactions. While specific computational studies detailing the biradical intermediates of this compound are not extensively documented in the reviewed literature, general principles derived from theoretical studies on cyclobutane and its analogues offer significant insights.
Theoretical investigations into the unimolecular decomposition of cyclobutane, for instance, have extensively explored the role of tetramethylene biradical intermediates. arxiv.org These studies, employing high-level quantum chemical calculations, have shown that the ring-opening of cyclobutane can proceed through a biradical mechanism. arxiv.org The formation and subsequent reactions of these biradicals are central to understanding the reaction pathways and predicting the resulting products. arxiv.org The general mechanism involves the cleavage of a carbon-carbon bond, leading to a 1,4-biradical, which can then undergo various transformations, including fragmentation or ring-closure.
For substituted cyclobutanes, the nature and location of the substituents are expected to significantly influence the stability and reactivity of the biradical intermediates. In the case of this compound, the presence of bromine atoms at the 1 and 3 positions would likely affect the electronic structure and potential energy surface of any biradical intermediates formed. While direct computational evidence is limited, it is plausible that reactions such as thermal decomposition or photolysis of this compound could involve 1,3-cyclobutyl biradical species. The stability and subsequent reaction pathways of such biradicals would be influenced by factors such as spin delocalization and potential interactions with the bromine substituents. Further computational studies would be necessary to fully characterize the structure, energetics, and dynamics of these putative biradical intermediates.
The following table summarizes the key aspects of biradical intermediates in the context of cyclobutane systems, which can be extrapolated to understand potential intermediates in reactions of this compound.
| Intermediate Type | Formation Mechanism | Key Characteristics | Relevance to this compound |
| Tetramethylene (1,4-Biradical) | Thermal or photochemical C-C bond cleavage in cyclobutane | Two radical centers separated by four carbon atoms | Analogous formation from the cyclobutane ring of this compound is conceivable. |
| 1,3-Cyclobutyl Biradical | Potential intermediate in reactions of 1,3-disubstituted cyclobutanes | Two radical centers on the cyclobutane ring at the 1 and 3 positions | The bromine substituents would influence the stability and reactivity of this intermediate. |
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers a suite of methods to predict the reactivity and selectivity of chemical reactions, providing insights that complement and guide experimental studies. rsc.org For a molecule like this compound, computational approaches can be employed to understand its conformational preferences, the energetics of different reaction pathways, and the factors governing the regio- and stereoselectivity of its reactions.
A foundational aspect of predicting the reactivity of this compound is understanding its three-dimensional structure. Early studies on 1,3-dihalocyclobutanes, including the dibromo derivative, utilized dipole moment analysis to estimate the geometry of the cyclobutane ring. researchgate.net These studies suggested a non-planar, puckered conformation for the cyclobutane ring, which helps to alleviate some of the inherent ring strain. researchgate.netmasterorganicchemistry.commaricopa.edu Modern computational methods, such as density functional theory (DFT) and ab initio calculations, can provide much more detailed and accurate information about the preferred conformations of both cis- and trans-1,3-dibromocyclobutane, including bond lengths, bond angles, and dihedral angles. This structural information is crucial for understanding the molecule's steric and electronic properties, which in turn dictate its reactivity.
Computational methods can be used to model various potential reactions of this compound. For example, the energetics of nucleophilic substitution reactions at the carbon-bromine bonds can be calculated to predict the feasibility and preferred pathways of such transformations. Transition state theory can be employed to locate the transition structures for different reaction channels and to calculate the activation energies, thereby providing a quantitative measure of reaction rates.
Furthermore, computational models can predict the selectivity of reactions involving this compound. For instance, in elimination reactions, calculations can help determine whether the reaction will proceed via an E1 or E2 mechanism and can predict the regioselectivity of double bond formation. In reactions where stereoisomers can be formed, computational analysis of the transition state energies for the formation of different products can predict the stereochemical outcome. rsc.org
The following table outlines some key computational approaches and their applications in predicting the reactivity and selectivity of a molecule like this compound.
| Computational Method | Application | Predicted Properties |
| Density Functional Theory (DFT) | Geometry optimization, frequency calculations, reaction pathway analysis | Molecular structure, vibrational frequencies, thermodynamic properties, activation energies |
| Ab initio methods (e.g., Møller-Plesset perturbation theory) | High-accuracy energy calculations | More precise energetic information for reaction pathways and intermediates |
| Transition State Theory | Calculation of reaction rates | Activation energies, rate constants |
| Molecular Dynamics (MD) | Simulation of molecular motion over time | Conformational dynamics, solvent effects |
While specific, in-depth computational studies on the reactivity and selectivity of this compound are not widely available in the current literature, the established methodologies of computational chemistry provide a robust framework for such investigations. Future research in this area could provide valuable insights into the chemical behavior of this halogenated cyclobutane.
Advanced Synthetic Utility and Chemical Applications of 1,3 Dibromocyclobutane
Role as a Key Building Block for Complex Organic Molecules
1,3-Dibromocyclobutane (B6250088) is a versatile bifunctional reagent that serves as a fundamental four-carbon building block in organic synthesis. boronmolecular.com Its utility stems from the presence of two bromine atoms, which can be substituted or eliminated, and the inherent ring strain of the cyclobutane (B1203170) core, which can be harnessed for various chemical transformations. This compound provides a valuable entry point for the construction of more complex molecular architectures containing the cyclobutane moiety, a structural motif found in numerous natural products and biologically active compounds. nih.govbeilstein-journals.org The defined spatial relationship between the 1- and 3-positions allows for the stereocontrolled synthesis of substituted cyclobutanes, which are of significant interest in medicinal chemistry as bioisosteres for aromatic rings. nih.gov Its ability to undergo a range of reactions makes it a precursor to a diverse array of derivatives, enabling the assembly of intricate molecular frameworks. nih.gov
Precursor in the Synthesis of Highly Strained Bicyclic Systems
The cyclobutane ring of this compound provides a pre-organized framework for the construction of highly strained polycyclic systems. The specific positioning of the two bromine atoms is ideal for intramolecular reactions, leading to the formation of compact, rigid bicyclic structures that would be challenging to assemble through other synthetic routes.
One of the most significant applications of this compound is its role as a direct precursor to bicyclo[1.1.0]butane. google.comresearchgate.net This highly strained hydrocarbon, with a ring strain energy of approximately 66 kcal/mol, is synthesized through an intramolecular Wurtz-type reductive cyclization. nih.gov The reaction involves treating this compound with a reducing metal, most commonly sodium, in an appropriate solvent. google.comorgsyn.org This process facilitates a 1,3-elimination of the bromine atoms, forming a new carbon-carbon bond across the ring and generating the characteristic "bow-tie" structure of bicyclo[1.1.0]butane. orgsyn.org The high yield of this intramolecular reaction, compared to intermolecular Wurtz reactions, highlights the utility of 1,3-dihalides in forming small, strained rings. orgsyn.org The resulting bicyclo[1.1.0]butane is a valuable intermediate itself, known for its unique reactivity driven by the release of its substantial strain energy. nih.govnih.govresearchgate.net
Synthesis of Bicyclo[1.1.0]butane from 1,3-Dihalocyclobutanes
| Precursor | Reagents | Solvent | Yield | Reference |
|---|---|---|---|---|
| This compound | Sodium (Na) | Dioxane (refluxing) | High Yield | google.com |
| 1-Bromo-3-chlorocyclobutane (B1620077) | Sodium (Na) | Dioxane (refluxing) | 78–94% | orgsyn.org |
Utilization in the Synthesis of Multi-Substituted Cyclobutane Derivatives
This compound is an excellent starting material for producing a wide array of multi-substituted cyclobutane derivatives. The two bromine atoms serve as versatile handles for introducing new functional groups through nucleophilic substitution reactions. libretexts.orgpearson.com These reactions typically proceed via an SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom bonded to a bromine, displacing the bromide leaving group. libretexts.orgyoutube.com This process allows for the controlled installation of substituents at the 1- and 3-positions of the cyclobutane ring.
Furthermore, this compound provides indirect access to multi-substituted cyclobutanes through the chemistry of its derivatives. As a precursor to bicyclo[1.1.0]butanes (BCBs), it unlocks a wealth of synthetic possibilities. nih.gov The high ring strain of BCBs makes them susceptible to ring-opening reactions with a variety of nucleophiles and radicals, leading to the formation of functionalized cyclobutanes. nih.govresearchgate.netnih.gov This strain-release chemistry enables the synthesis of 1,1,3-trisubstituted and 1,2,3-trisubstituted cyclobutanes, which are valuable scaffolds in drug discovery. nih.govresearchgate.netnih.gov
Examples of Multi-Substituted Cyclobutane Synthesis
| Starting Material | Reaction Type | Product Class | Key Features | Reference |
|---|---|---|---|---|
| cis-1-Chloro-3-methylcyclobutane | SN2 Substitution | 1,3-Disubstituted Cyclobutane | Inversion of stereochemistry at the reaction center. | pearson.com |
| Acyl Bicyclo[1.1.0]butanes | Catalyst-Controlled Ring Opening | 1,1,3- or 1,2,3-Trisubstituted Cyclobutanes | Regiodivergent synthesis controlled by the choice of Cu(I) or Cu(II) catalyst. | nih.govresearchgate.net |
| Bicyclo[1.1.0]butanes | Ruthenium-Catalyzed C-H Activation | Densely Substituted Cyclobutanes | Merges C-C bond cleavage with remote C-H functionalization. | nih.gov |
Contribution to Ring-Opening and Ring-Expansion Methodologies in Organic Synthesis
The strained four-membered ring of this compound makes it a substrate for both ring-opening and ring-expansion reactions, providing pathways to acyclic and larger cyclic structures.
Under certain conditions, treatment of this compound with a strong base can induce elimination reactions that lead to cleavage of the cyclobutane ring. For example, reaction with alcoholic potassium hydroxide (B78521) (KOH) at elevated temperatures does not produce cyclobutene (B1205218) or bicyclo[1.1.0]butane, but instead results in a ring-opening elimination to form 1-bromo-1,3-butadiene, which can subsequently eliminate a second equivalent of HBr to yield the acyclic product but-1-en-3-yne. stackexchange.com This transformation is driven by the release of the inherent ring strain. stackexchange.com
The cyclobutane framework is also prone to ring-expansion rearrangements, particularly through carbocation intermediates. chemistrysteps.com While direct formation of a carbocation from this compound can be challenging, its derivatives can be readily converted. For instance, a cyclobutylcarbinyl system derived from this compound can rearrange. The diazotization of aminocyclobutanes, for example, leads to a carbocation that can equilibrate between a four-membered ring and a rearranged five-membered ring structure. wikipedia.org This type of rearrangement, often driven by the formation of a more stable carbocation and the relief of ring strain, transforms a cyclobutane into a cyclopentane (B165970) derivative. chemistrysteps.com
Development of Novel Synthetic Methodologies Based on its Reactivity
The unique reactivity of this compound, particularly its role as a precursor to highly strained bicyclo[1.1.0]butanes (BCBs), has been the foundation for the development of novel synthetic methodologies. nih.gov Modern organic synthesis has increasingly focused on harnessing the strain-release energy of small rings to drive complex chemical transformations. researchgate.net
The BCBs generated from this compound are central to these strategies. nih.gov For example, palladium-catalyzed cross-coupling reactions have been developed for pre-formed BCBs, allowing for late-stage functionalization at the bridgehead positions. nih.govrsc.org This enables the synthesis of diverse 1,3-disubstituted BCBs that are otherwise difficult to access. nih.govrsc.org Furthermore, visible-light photoredox catalysis has been employed to achieve α-selective radical ring-opening reactions of acyl BCBs with alkyl halides, providing a modular route to functionalized cyclobutenes. nih.gov These methods demonstrate how the fundamental reactivity of a simple building block like this compound can be leveraged to create powerful and sophisticated synthetic tools.
Applications in Specialty Chemical Synthesis and Materials Science (e.g., polymer precursors)
The rigid and well-defined structure of the cyclobutane core, accessible from this compound, makes it an attractive component for specialty chemicals and advanced materials. In materials science, incorporating rigid cyclic structures into polymer backbones can significantly influence the material's properties, such as thermal stability and mechanical strength.
This compound can serve as a precursor to monomers used in polymerization. For example, it can be converted to cyclobutane-1,3-dicarboxylic acid (CBDA). This diacid monomer can then be used in condensation polymerization with various diols to produce a series of cyclobutane-containing polyesters. nih.gov These polymers, such as poly-α-truxillates, have shown promising properties, including good thermal and chemical stability, comparable to that of polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov The semi-rigid nature of the cyclobutane-1,3-diacid building block contributes to the semi-crystalline nature of the resulting polymers. nih.gov This application highlights the potential of this compound in creating novel polymeric materials with tailored characteristics.
Q & A
Q. How can researchers experimentally distinguish between the cis and trans stereoisomers of 1,3-dibromocyclobutane?
- Methodological Answer: Cis-trans isomerism arises due to restricted rotation in the cyclobutane ring. To differentiate isomers:
- X-ray crystallography provides definitive structural confirmation by resolving spatial arrangements of bromine atoms .
- NMR spectroscopy (¹H and ¹³C) identifies isomer-specific coupling patterns and chemical shifts. For example, cis isomers may exhibit distinct dihedral angle-dependent splitting due to vicinal bromine interactions .
- Computational modeling (e.g., DFT calculations) predicts relative stability and spectroscopic profiles, aiding in assignment .
Q. What are common synthetic routes for this compound, and how are reaction conditions optimized?
- Methodological Answer: A modified Hunsdiecker reaction using cyclobutane precursors (e.g., cyclobutanecarboxylic acid) with bromine and mercury(II) oxide catalysts is a documented method . Optimization involves:
- Solvent selection (e.g., CCl₄ for radical stability).
- Temperature control (40–60°C) to balance reaction rate and side-product formation.
- Purification via fractional distillation or column chromatography to isolate high-purity product .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in airtight containers away from light to prevent decomposition.
- Dispose of waste through halogenated organic waste streams, adhering to institutional guidelines .
Advanced Research Questions
Q. How can competing reaction pathways during this compound synthesis be analyzed and mitigated?
- Methodological Answer:
- Mechanistic studies using isotopic labeling (e.g., ⁸¹Br) or kinetic profiling identify dominant pathways (e.g., radical vs. ionic mechanisms) .
- GC-MS monitors intermediates, while DFT calculations predict transition-state energies to optimize selectivity .
Q. What computational approaches are used to predict the stability and reactivity of this compound isomers?
- Methodological Answer:
- Conformational analysis via molecular dynamics (MD) simulations evaluates ring strain and torsional effects.
- Hammett parameters and frontier molecular orbital (FMO) theory assess electrophilic/nucleophilic sites for reactivity predictions .
Q. How can researchers resolve contradictions between experimental NMR data and theoretical predictions for this compound?
- Methodological Answer:
- Dynamic effects : Variable-temperature NMR detects ring puckering or fluxional behavior that alters splitting patterns.
- Solvent corrections : Simulate solvent-polarity impacts on chemical shifts using COSMO-RS models.
- Impurity analysis : Use HPLC or mass spectrometry to rule out contamination .
Q. What role does this compound play in synthesizing strained macrocycles or polymers?
- Methodological Answer:
- As a crosslinking agent , its bromine atoms facilitate nucleophilic substitution (SN2) in polymer networks.
- Ring-opening metathesis polymerization (ROMP) with Grubbs catalysts leverages cyclobutane strain for controlled polymer growth .
Q. How is thermal stability assessed for this compound, and what decomposition pathways are observed?
- Methodological Answer:
- Thermogravimetric analysis (TGA) and DSC quantify decomposition temperatures (~150–200°C).
- GC-MS identifies decomposition products (e.g., HBr, cyclobutene), suggesting elimination or radical pathways. Stabilizers like BHT can extend shelf life .
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
